5-fluoro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of 2H-Pyrans, a structural motif present in many natural products, involves the sequential performance of the Knoevenagel condensation and the electrocyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups including a pyridinyl group, a tetrahydro-2H-pyran-4-yl group, and a benzo[b]thiophene-2-carboxamide group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. These could include properties such as its melting point, boiling point, solubility in various solvents, and stability under various conditions .Scientific Research Applications
Synthetic Methodologies for Heterocyclic Compounds
Research has demonstrated the utility of related benzo[b]thiophene derivatives in the synthesis of heterocyclic compounds. For instance, thiophenylhydrazonoacetates have been synthesized through the coupling of diazo compounds with either ethyl cyanoacetate or ethyl acetoacetate, enabling the production of a variety of nitrogen nucleophiles including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. This methodology showcases the versatility of benzo[b]thiophene derivatives in heterocyclic synthesis, offering pathways to various heterocyclic structures that are crucial in medicinal chemistry and material sciences (Mohareb et al., 2004).
Photophysical Properties of Fluorophores
The development of small molecules with intense luminescence properties is crucial for advancing biological and organic material applications. Research into benzamides having pyridine, pyridazine, pyrazine, and pyrimidine rings led to the creation of difluoroboronated complexes as novel blue fluorophores. This study highlights the potential of incorporating benzo[b]thiophene derivatives into the design of fluorophores for applications in bioimaging and organic electronics, due to their favorable photophysical properties (Yamaji et al., 2017).
Synthesis of Polyheterocycles for Biological Applications
The synthesis of polyheterocycles containing spirooxindole, pyran, and thiazolopyrimidines rings via one-pot three-component reactions demonstrates the application of benzo[b]thiophene derivatives in creating complex molecular architectures. These fluorophores were investigated against various ions, and certain compounds were successfully utilized in cellular imaging, indicating their potential in diagnostic and therapeutic applications. This research exemplifies the role of benzo[b]thiophene derivatives in the synthesis of molecules with specific biological activities (Gholami et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-fluoro-N-[oxan-4-yl(pyridin-3-yl)methyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2S/c21-16-3-4-17-15(10-16)11-18(26-17)20(24)23-19(13-5-8-25-9-6-13)14-2-1-7-22-12-14/h1-4,7,10-13,19H,5-6,8-9H2,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOBBHMDPBWEBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CC4=C(S3)C=CC(=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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